6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
Description
6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 6-position with chlorine and at the 2-position with a 3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group. The compound’s synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications, as observed in analogous imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H20ClN3O2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
6-chloro-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H20ClN3O2S/c1-14-4-3-9-23(11-14)26(24,25)17-6-2-5-15(10-17)18-13-22-12-16(20)7-8-19(22)21-18/h2,5-8,10,12-14H,3-4,9,11H2,1H3 |
InChI Key |
OVJJQLQBQUGJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Sulfonylation: The sulfonylation of the phenyl group is typically carried out using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with 3-Methylpiperidine: The final step involves the coupling of the sulfonylated phenyl group with 3-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and protein functions.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoropropylsulfonyl group in enhances metabolic stability compared to the simpler thiophene or phenyl groups in .
- Sulfonamide Linkers : The target compound’s 3-methylpiperidine-sulfonyl group may improve aqueous solubility and receptor binding compared to alkyl or halogenated substituents .
- Biological Activity : Compounds like and demonstrate that chloro-substitution at C-6 is compatible with diverse bioactivities, ranging from antiparasitic to corrosion inhibition.
Pharmacological and Physicochemical Properties
Solubility and Stability
- The trifluoropropylsulfonyl group in significantly improves aqueous solubility compared to non-sulfonylated analogues. The target compound’s piperidine-sulfonamide group is expected to similarly enhance solubility .
- Chloro-substituted imidazo[1,2-a]pyridines generally exhibit moderate stability, with electron-withdrawing groups (e.g., NO₂ in ) further stabilizing the core against oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
